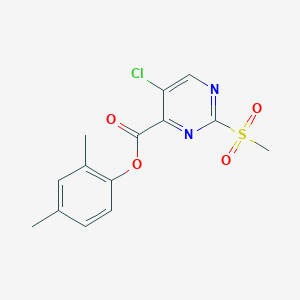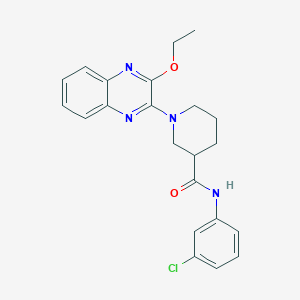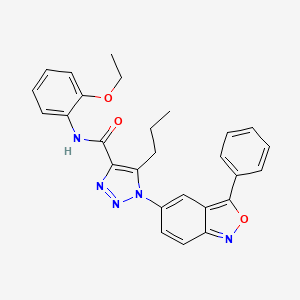![molecular formula C24H30N2O5S B11318571 Rel-(4AR,7AS)-4-[2-(2,5-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1217764-13-0](/img/structure/B11318571.png)
Rel-(4AR,7AS)-4-[2-(2,5-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(4AR,7AS)-4-[2-(2,5-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide is a complex organic compound that belongs to the class of thienopyrazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4AR,7AS)-4-[2-(2,5-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyphenyl ethyl derivatives and 4-ethylphenyl compounds. The key steps may involve:
Formation of the thienopyrazine core: This can be achieved through cyclization reactions under acidic or basic conditions.
Functional group modifications: Introduction of the 2,5-dimethoxyphenyl and 4-ethylphenyl groups through substitution reactions.
Oxidation: The final step involves the oxidation of the thienopyrazine core to introduce the 6,6-dioxide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(4AR,7AS)-4-[2-(2,5-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Rel-(4AR,7AS)-4-[2-(2,5-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Rel-(4AR,7AS)-4-[2-(2,5-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide include other thienopyrazines and related heterocyclic compounds. Examples include:
- Thieno[3,4-b]pyrazine derivatives
- Pyrazinone compounds
- Dimethoxyphenyl-substituted heterocycles
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
1217764-13-0 |
|---|---|
Formule moléculaire |
C24H30N2O5S |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
(4aS,7aR)-1-[2-(2,5-dimethoxyphenyl)ethyl]-4-(4-ethylphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
InChI |
InChI=1S/C24H30N2O5S/c1-4-17-5-7-19(8-6-17)26-22-16-32(28,29)15-21(22)25(14-24(26)27)12-11-18-13-20(30-2)9-10-23(18)31-3/h5-10,13,21-22H,4,11-12,14-16H2,1-3H3/t21-,22+/m0/s1 |
Clé InChI |
XFDURQXFIYYDLO-FCHUYYIVSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)N2[C@@H]3CS(=O)(=O)C[C@@H]3N(CC2=O)CCC4=C(C=CC(=C4)OC)OC |
SMILES canonique |
CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CCC4=C(C=CC(=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,6-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11318488.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11318491.png)


![5-ethyl-3-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11318512.png)
![N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11318517.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11318518.png)
![N-(3-chloro-4-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318520.png)
![2-[1-(4-phenylbutanoyl)piperidin-4-yl]-1H-benzimidazole](/img/structure/B11318525.png)

![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11318531.png)
![2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11318536.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-{2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-YL}ethan-1-one](/img/structure/B11318537.png)

